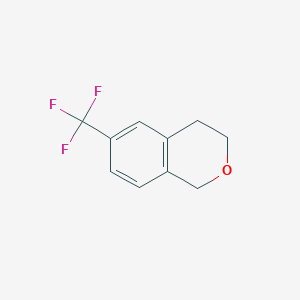
6-(Trifluoromethyl)isochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)isochroman is a fluorinated organic compound that belongs to the isochroman family. Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. The trifluoromethyl group (-CF₃) attached to the 6th position of the isochroman ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which constructs the isochroman motif starting from an epoxide rather than an aldehyde. This method uses hexafluoroisopropanol (HFIP) as a solvent, facilitating the initial Meinwald rearrangement and expanding the electrophile scope . Another method involves the stereocontrolled synthesis via iodine(I)/iodine(III) catalysis, which allows for the generation of selectively fluorinated analogs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol and iodine catalysis are common in industrial settings due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)isochroman undergoes various chemical reactions, including:
Oxidation: The benzylic carbon of isochromans can be oxidized using nitroxyl-type catalysts such as TEMPO and AZADO.
Reduction: Reduction reactions can be facilitated by using appropriate reducing agents under controlled conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Nitroxyl-type catalysts (e.g., TEMPO, AZADO) in the presence of oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)isochroman has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)isochroman involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . This allows it to effectively interact with biological targets, such as enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
6-Fluoroisochroman: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
6-Methylisochroman: Contains a methyl group instead of a trifluoromethyl group.
6-Chloroisochroman: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 6-(Trifluoromethyl)isochroman stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated or differently substituted analogs .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
Clave InChI |
SZCNQLJFMXQGHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


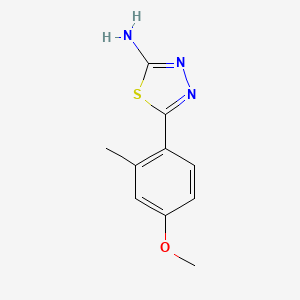
![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)

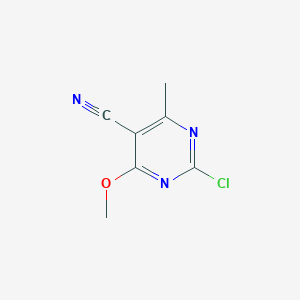
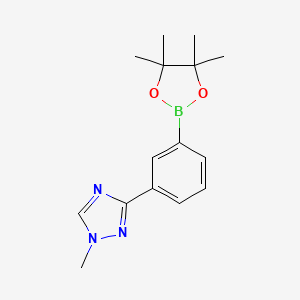
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
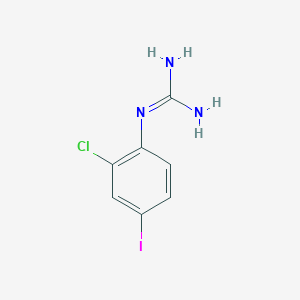

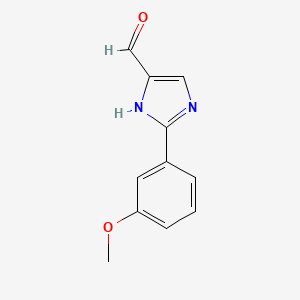
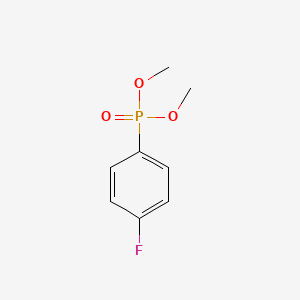
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
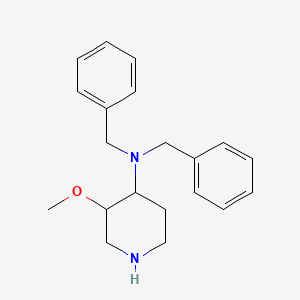
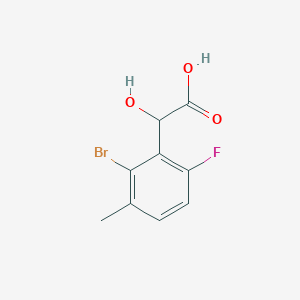
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
